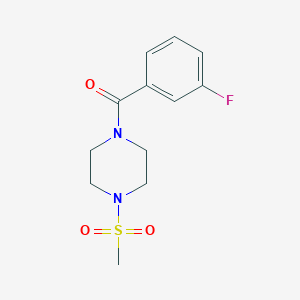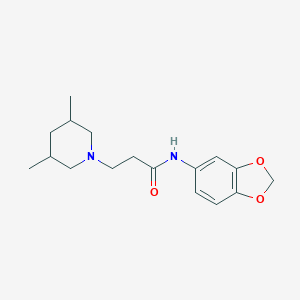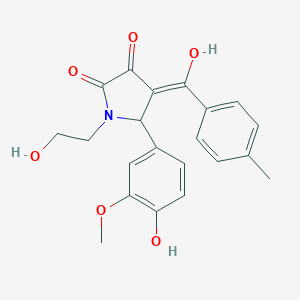![molecular formula C19H22N2O4S B248730 (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248730.png)
(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone, also known as MTM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTM belongs to the class of piperazine compounds and has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Wirkmechanismus
The exact mechanism of action of (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in cell proliferation and inflammation. (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has also been found to bind to the 5-HT1A receptor, a serotonin receptor involved in the regulation of mood and anxiety, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation. In vitro studies have shown that (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone induces apoptosis in cancer cells by activating caspase-dependent pathways. (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Additionally, (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has several advantages for lab experiments, including its high purity and potency, making it suitable for further research and development. However, (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone also has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the research and development of (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone. One potential direction is the optimization of its formulation and delivery, which may improve its bioavailability and efficacy. Additionally, further research is needed to determine its safety and efficacy in animal models, as well as its potential for clinical use in humans. Finally, the identification of novel derivatives and analogs of (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone may lead to the development of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone involves a multi-step process that includes the reaction of piperazine with tosyl chloride, followed by the reaction of the resulting compound with 4-methoxybenzoyl chloride. The final step involves the reaction of the intermediate product with toluene-4-sulfonyl chloride to yield (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone. The synthesis of (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been extensively studied for its potential therapeutic applications, including its antitumor, antimicrobial, and anti-inflammatory properties. In vitro studies have shown that (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. Additionally, (4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone |
|---|---|
Molekularformel |
C19H22N2O4S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O4S/c1-15-3-9-18(10-4-15)26(23,24)21-13-11-20(12-14-21)19(22)16-5-7-17(25-2)8-6-16/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
ZSKJEJJMTCBSRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)
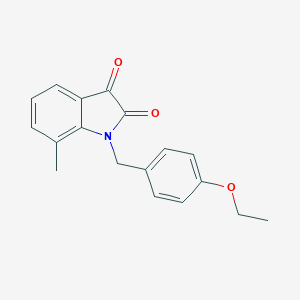
![1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin](/img/structure/B248661.png)
![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)
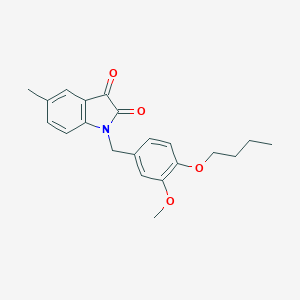
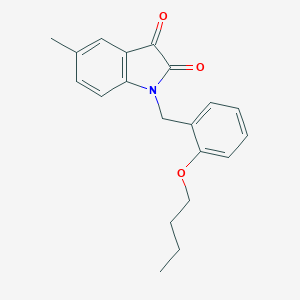
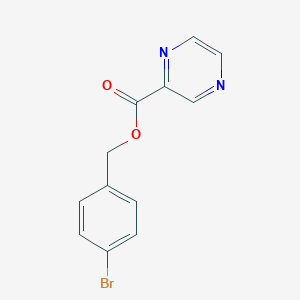
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
